テノフォビル水和物

概要

説明

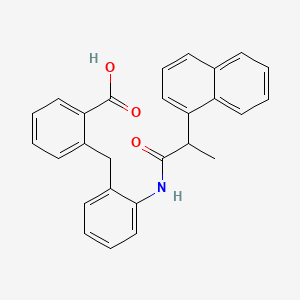

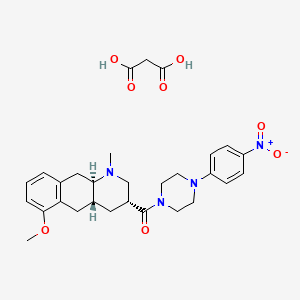

テノフォビル水和物は、アデノシン一リン酸の非環状ヌクレオチドジエステルアナログです。主に抗ウイルス剤として使用され、特にHIVと慢性B型肝炎の治療に使用されます。 テノフォビル水和物は、他の抗ウイルス剤に比べて高い有効性と比較的低い毒性で知られています .

2. 製法

合成経路と反応条件: テノフォビル水和物の合成は、非環状の前駆体から始まり、いくつかのステップを伴います。効率的な方法の1つは、ジアミノマロノニトリルを出発物質として使用し、4段階のプロトコルでテノフォビルを生成する方法です。 この方法は、従来の方法と比較して垂直統合が可能で、収率が向上します .

工業生産方法: テノフォビル水和物の工業生産では、通常、高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、純度と有効性を確保します。 このプロセスには、通常、テノフォビルジソプロキシルフマル酸などの中間体の調製が含まれ、その後、テノフォビル水和物に変換されます .

科学的研究の応用

テノフォビル水和物は、科学研究において幅広い用途を持っています。

作用機序

テノフォビル水和物は、ウイルス逆転写酵素の活性を阻害することにより、抗ウイルス効果を発揮します。二リン酸化されて活性化すると、天然基質であるデオキシアデノシン5'-三リン酸と競合し、DNA鎖の伸長を阻害します。 これにより、ウイルスDNAの複製が阻害され、ウイルスの増殖が抑制されます .

類似化合物:

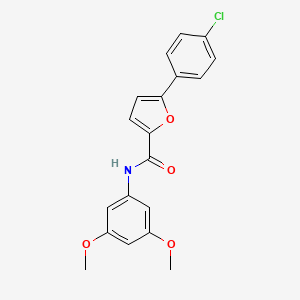

テノフォビルジソプロキシルフマル酸: HIVとB型肝炎の併用療法で広く使用されているテノフォビルのプロドラッグです.

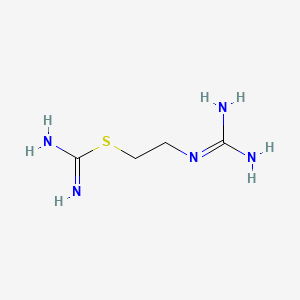

テノフォビルアラフェナミド: テノフォビルの別のプロドラッグであり、テノフォビルジソプロキシルフマル酸と比較して、腎臓と骨の安全性プロファイルが向上しています.

独自性: テノフォビル水和物は、その高い有効性と比較的低い毒性が特徴です。 テノフォビルジソプロキシルフマル酸やテノフォビルアラフェナミドと比較して、テノフォビル水和物はより単純な活性化経路を持ち、腎臓や骨の健康に関連する副作用を起こしにくいことが分かっています .

生化学分析

Biochemical Properties

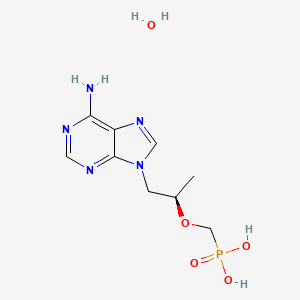

Tenofovir hydrate is an acyclic nucleotide diester analog of adenosine monophosphate . It presents a phosphate group bound to the nitrogenous base, making it an actual nucleotide analog . The activation of tenofovir is performed by a bi-phosphorylation which forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .

Cellular Effects

Tenofovir hydrate has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus . It is highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .

Molecular Mechanism

Once activated, tenofovir hydrate acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis . All these activities are attained by its competition with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .

Temporal Effects in Laboratory Settings

Chronic administration of tenofovir hydrate to adult Wistar rats resulted in proximal tubular damage, proximal tubular dysfunction, and extensive proximal tubular mitochondrial injury . A 50% increase in protein carbonyl content was observed in the kidneys of TDF treated rats as compared with the control .

Dosage Effects in Animal Models

Administration of high doses of tenofovir hydrate has been reported to produce bone toxicity reported as osteomalacia and reduced bone mineral density and to produce some degree of renal toxicity .

Metabolic Pathways

Tenofovir hydrate activation is performed by a bi-phosphorylation which in order forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .

Transport and Distribution

Tenofovir hydrate, as the active moiety, presents a very low bioavailability when orally administered . Hence, the administration of this active agent is required to be under its two prodrug forms, tenofovir disoproxil and tenofovir alafenamide . This reduced absorption is suggested to be related to the presence of two negative charges among its structure .

Subcellular Localization

The isoform AK2 is known to be localized in the mitochondrial intermembrane space and to catalyze tenofovir hydrate phosphorylation in a more efficient manner than its cytoplasmic counterpart AK1 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir hydrate involves several steps, starting from acyclic precursors. One efficient method includes the use of diaminomalononitrile as a starting material, followed by a four-step protocol to produce tenofovir. This method allows for vertical integration and improved yield compared to traditional methods .

Industrial Production Methods: Industrial production of tenofovir hydrate often involves the use of high-performance liquid chromatography (HPLC) and other advanced techniques to ensure purity and efficacy. The process typically includes the preparation of intermediates, such as tenofovir disoproxil fumarate, which is then converted to tenofovir hydrate .

化学反応の分析

反応の種類: テノフォビル水和物は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、抗ウイルス剤としての活性化と有効性に不可欠です。

一般的な試薬と条件:

酸化: 多くの場合、過酸化水素などの酸化剤を使用します。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

主要な生成物: これらの反応から生成される主な生成物には、テノフォビル二リン酸が含まれます。これは、ウイルス複製を阻害する薬物の活性型です .

類似化合物との比較

Tenofovir disoproxil fumarate: A prodrug of tenofovir that is widely used in combination therapies for HIV and hepatitis B.

Tenofovir alafenamide: Another prodrug of tenofovir with improved renal and bone safety profiles compared to tenofovir disoproxil fumarate.

Uniqueness: Tenofovir hydrate is unique in its high efficacy and relatively low toxicity. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, tenofovir hydrate has a more straightforward activation pathway and is less likely to cause adverse effects related to renal and bone health .

特性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINIEAOMWQJGBW-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206184-49-8 | |

| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 206184-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)